

Application Notes: Cell Permeability and Utility of the PKC δ (8-17) Peptide

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Compound of Interest

Compound Name: PKCd (8-17)

Cat. No.: B15541740

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Introduction

Protein Kinase C delta (PKC δ) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including apoptosis, cell proliferation, differentiation, and inflammation[1][2][3]. Upon activation by various stimuli such as growth factors, cytokines, or cellular stress, PKC δ translocates to different subcellular compartments, including the nucleus, mitochondria, and plasma membrane, to phosphorylate its target substrates[1][4]. Given its central role in signaling, PKC δ has emerged as a significant target for therapeutic intervention and mechanistic studies.

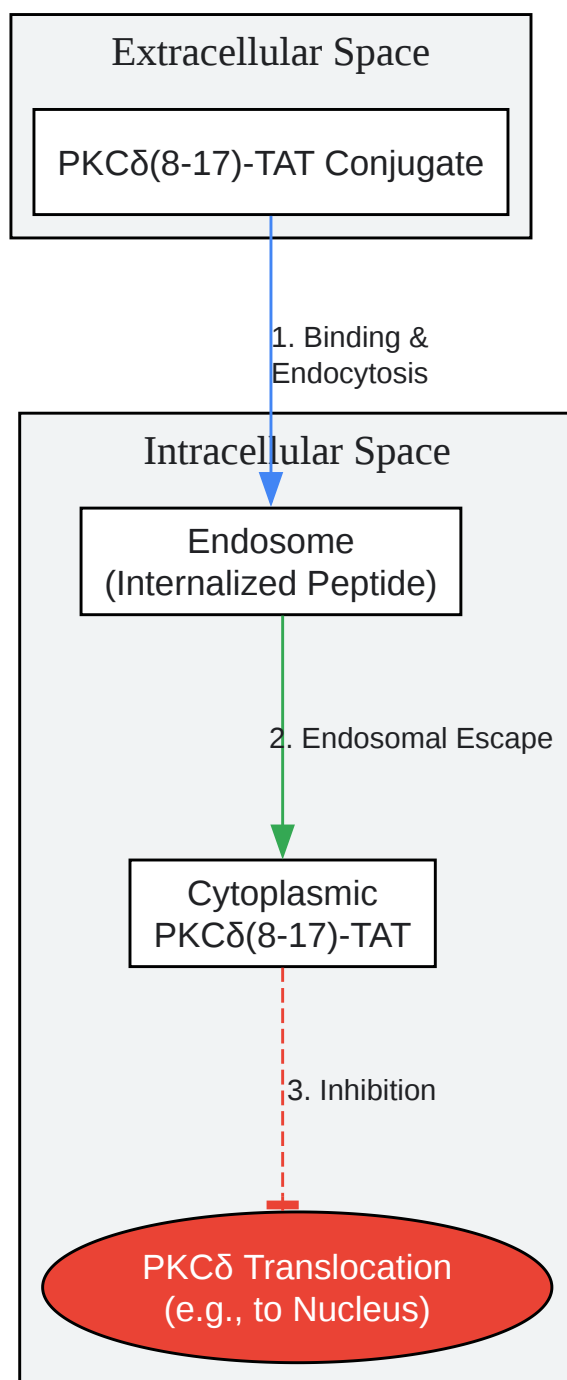
The PKC δ (8-17) peptide, with the sequence SFNSYELGSL, is a selective antagonist derived from the first unique V1 region of PKC δ [5][6][7]. This peptide acts as a competitive inhibitor, effectively blocking the translocation and subsequent activation of PKC δ [8][9][10].

Mechanism of Cellular Entry

The intrinsic cell permeability of the unmodified PKC δ (8-17) peptide is low. To facilitate its entry into cells for research and therapeutic applications, the peptide is typically conjugated to a Cell-Penetrating Peptide (CPP). A commonly used CPP is the TAT peptide

(YGRKKRRQRRR), derived from the HIV-1 TAT protein[5][6][7]. The resulting conjugate, often referred to as PKC δ -TAT, can efficiently cross the plasma membrane.

The mechanism of uptake for cationic CPPs like TAT is initiated by electrostatic interactions between the positively charged peptide and negatively charged proteoglycans on the cell surface[11]. Following this initial binding, the peptide-cargo complex is internalized, primarily through endocytosis[12][13]. For the PKC δ (8-17) peptide to exert its inhibitory function, it must then escape the endosome and be released into the cytoplasm, where it can interact with endogenous PKC δ .



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Caption: Mechanism of cell entry for the PKC δ (8-17)-TAT peptide conjugate.

Quantitative Data Summary

Direct quantitative measurements of cell permeability (e.g., uptake efficiency percentage) for the PKC δ (8-17) peptide are not extensively reported in the literature. However, its efficacy in various models implies successful intracellular delivery. The following table summarizes the effective concentrations used in published studies.

Peptide Construct	Cell/Animal Model	Effective Concentration	Observed Biological Effect	Reference
PKC δ -TAT	Human Brain Microvascular Endothelial Cells (HBMVEC)	5 μ M	Attenuated TNF- α -mediated hyperpermeability and PKC δ translocation.	[7]
PKC δ -TAT	Rat Model of Sepsis (in vivo)	200 μ g/kg (intratracheal)	Inhibited sepsis-induced nuclear translocation of PKC δ in the lung and reduced inflammation.	[5]
PKC δ -TAT	Murine Neutrophils / Endothelial Cells	Not specified	Decreased neutrophil migration across activated endothelial cells.	[6]

Experimental Protocols

Protocol 1: Quantification of Cellular Internalization using Flow Cytometry

This protocol allows for the quantitative analysis of peptide uptake by measuring the fluorescence of cells treated with a fluorescently labeled PKC δ (8-17)-TAT peptide.

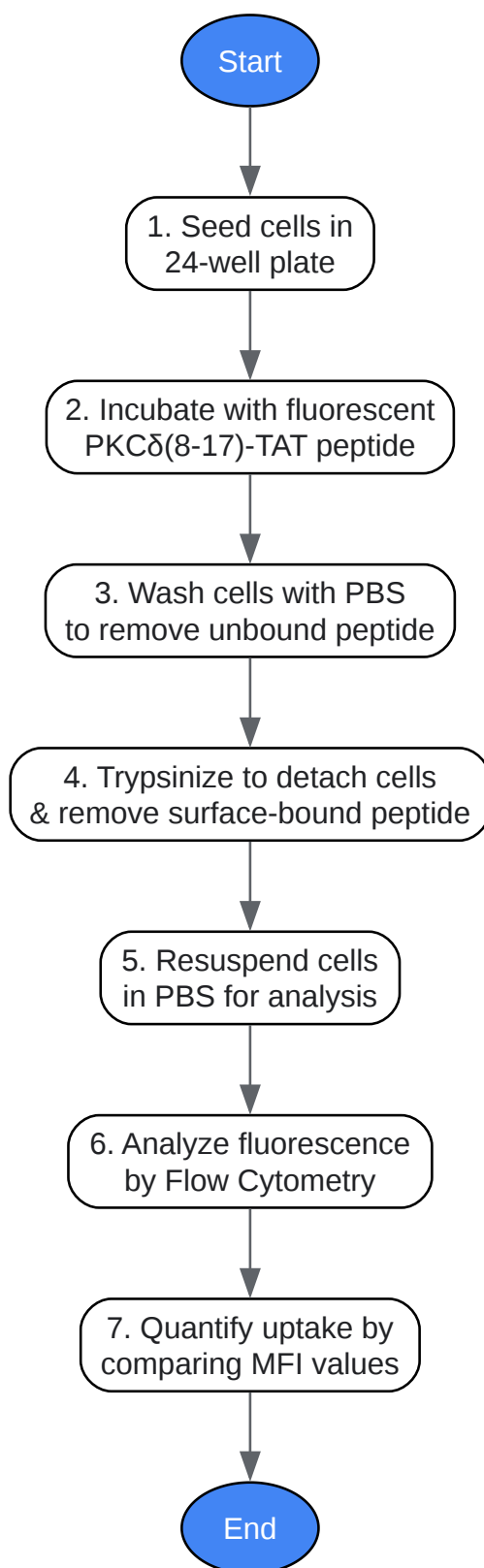
A. Materials

- Cells: Adherent or suspension cell line of interest (e.g., HeLa, HBMVEC).
- Peptide: Fluorescently labeled PKC δ (8-17)-TAT (e.g., 5,6-carboxytetramethylrhodamine [TMR] or FITC-labeled).
- Culture Medium: Appropriate for the cell line.
- Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (for adherent cells).
- Instrumentation: Flow cytometer.
- Consumables: 24-well plates, flow cytometry tubes.

B. Methodology

- Cell Preparation:
 - For adherent cells, seed 1×10^5 cells per well in a 24-well plate and culture overnight to allow for attachment.
 - For suspension cells, use an equivalent number of cells per well.
- Peptide Incubation:
 - Prepare working solutions of the fluorescently labeled PKC δ (8-17)-TAT peptide in culture medium at various concentrations (e.g., 1 μ M, 5 μ M, 10 μ M).
 - Remove the old medium from the cells and add the peptide-containing medium.
 - Incubate for desired time periods (e.g., 30 min, 1h, 4h) at 37°C. Include a "no peptide" control.
 - To test for energy-dependent uptake, run a parallel experiment at 4°C, where endocytosis is significantly inhibited[14].
- Cell Harvesting and Washing:

- After incubation, aspirate the peptide solution and wash the cells twice with ice-cold PBS to remove unbound peptide.
- For adherent cells, add 100 μ L of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. This step also helps to digest any peptide bound to the cell surface that has not been internalized[14].
- Neutralize the trypsin with 400 μ L of complete medium and transfer the cell suspension to flow cytometry tubes.
- Flow Cytometry Analysis:
 - Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 μ L of PBS.
 - Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE channel for TMR).
 - Collect data for at least 10,000 events per sample.
- Data Analysis:
 - Gate the live cell population based on forward and side scatter properties.
 - Calculate the geometric mean fluorescence intensity (MFI) for each sample.
 - Compare the MFI of peptide-treated cells to the "no peptide" control to quantify uptake. A significant reduction in uptake at 4°C compared to 37°C would suggest an energy-dependent endocytic pathway[14].

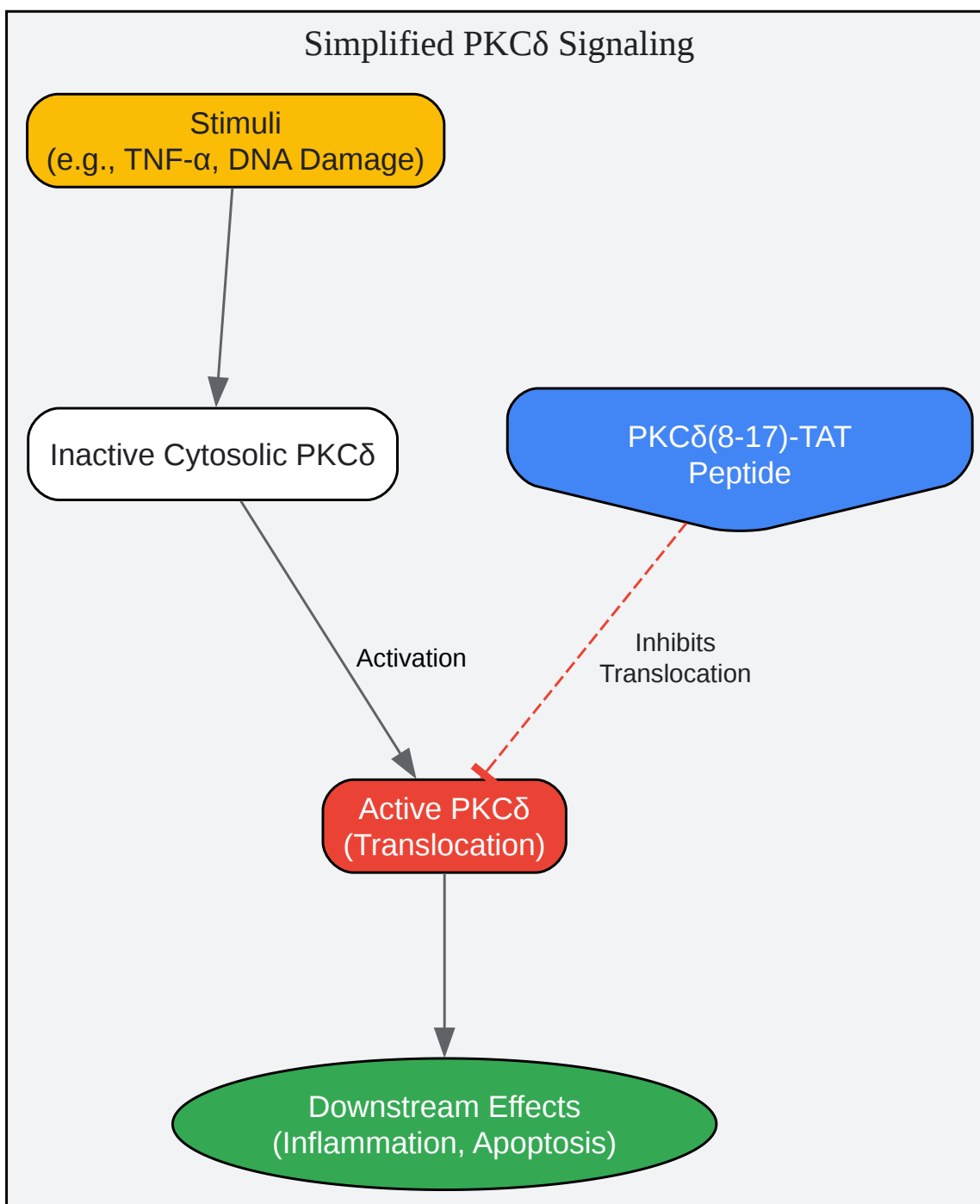


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Caption: Experimental workflow for quantifying peptide cellular uptake via flow cytometry.

Context: The PKC δ Signaling Pathway

The PKC δ (8-17) peptide inhibitor is a valuable tool for dissecting the complex roles of PKC δ . Inflammatory stimuli, DNA-damaging agents, or growth factors can activate PKC δ , leading to its phosphorylation and translocation[1][6]. Once translocated, it can trigger downstream pathways, such as the NF- κ B pathway to promote inflammation or apoptosis through mitochondrial signaling[4][15]. The PKC δ (8-17)-TAT peptide prevents this translocation, thereby inhibiting these downstream effects and allowing researchers to probe the specific contributions of PKC δ to these cellular outcomes.



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Caption: The PKC δ (8-17) peptide inhibits the translocation and activation of PKC δ .

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